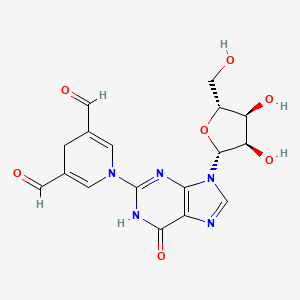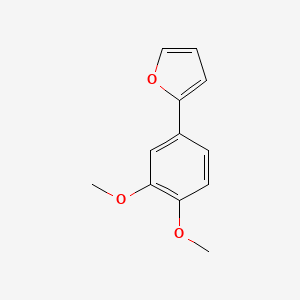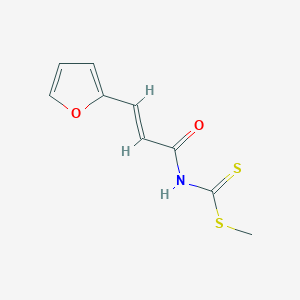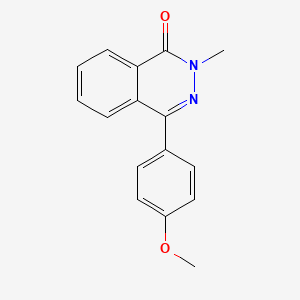
4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a phenylthio group, a pyrrolidinyl imino group, and an acetophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone typically involves a multi-step process:
Formation of the Acetophenone Core: The starting material, acetophenone, undergoes a Friedel-Crafts acylation to introduce the phenylthio group at the para position.
Introduction of the Pyrrolidinyl Imino Group: The intermediate product is then reacted with pyrrolidine and an appropriate oxidizing agent to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetophenone moiety can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetophenone derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with imino or thioether groups. It may also serve as a probe in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone exerts its effects depends on its interaction with molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imino group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
類似化合物との比較
Similar Compounds
4’-(Phenylthio)acetophenone: Lacks the imino group, making it less versatile in certain reactions.
2-(1-Pyrrolidinylimino)acetophenone:
4’-(Phenylthio)-2-(1-pyrrolidinyl)acetophenone: Similar structure but with a different functional group arrangement, affecting its reactivity and applications.
Uniqueness
4’-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
特性
| 25555-26-4 | |
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC名 |
(2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
InChIキー |
AMRYPROKDJQHAP-XMHGGMMESA-N |
異性体SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)

![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)








